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Compound of Interest

Compound Name: Irpagratinib

Cat. No.: B12386767

For Immediate Release

Shanghai, China — November 7, 2025 — In the rapidly evolving landscape of targeted cancer
therapy, Irpagratinib (ABSKO011) has emerged as a promising and highly selective inhibitor of
Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4] This document provides detailed
application notes and in vitro assay protocols for researchers, scientists, and drug development
professionals engaged in the study of Irpagratinib and its therapeutic potential, particularly in
the context of hepatocellular carcinoma (HCC).[2][3][4]

Introduction to Irpagratinib

Irpagratinib is an orally active, irreversible small molecule inhibitor of FGFRA4.[5] It functions by
covalently binding to the cysteine 552 residue within the active site of FGFR4, thereby blocking
its autophosphorylation and subsequent activation of downstream signaling pathways.[5] The
FGF19-FGFR4 signaling axis is a key driver in a subset of HCCs, making Irpagratinib a
targeted therapeutic agent for patients with tumors exhibiting FGF19 overexpression.[2][3][4]
Preclinical and clinical studies have demonstrated its potent anti-tumor activity.[6][7][8][9]

Mechanism of Action and Signaling Pathway

Upon binding of its ligand, Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and
autophosphorylates, initiating a cascade of downstream signaling events. These pathways,
including the RAS-RAF-MAPK and PI3K-AKT/mTOR pathways, are crucial for cell proliferation,
survival, and differentiation. In FGF19-overexpressing HCC, this pathway is aberrantly
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activated, driving tumor growth. Irpagratinib effectively abrogates this signaling by preventing
the initial FGFR4 autophosphorylation step.
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FGFRA4 Signaling Pathway and Inhibition by Irpagratinib.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of Irpagratinib.

Parameter Value Cell Line(s) Reference
IC50 (FGFR4 Kinase N/A (Biochemical

o <10 nM [5]
Activity) Assay)

Note: Specific IC50 values for Irpagratinib in various HCC cell lines are not yet publicly
available in the reviewed literature. Researchers are encouraged to determine these values
empirically in their cell models of interest.

Experimental Protocols

Detailed protocols for the in vitro characterization of Irpagratinib are provided below.

FGFR4 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of FGFR4 by measuring the amount of ADP produced
during the phosphorylation reaction.

Workflow Diagram:

Click to download full resolution via product page

Workflow for the FGFR4 Kinase Inhibition Assay.

Materials:

e Recombinant human FGFR4 enzyme
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o Poly(Glu, Tyr) 4:1 peptide substrate

o ATP

o ADP-Glo™ Kinase Assay Kit (Promega)

 Irpagratinib

e Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
» White, opaque 96-well plates

Procedure:

o Compound Preparation: Prepare a 10-point serial dilution of Irpagratinib in DMSO, followed
by a further dilution in the assay buffer.

¢ Kinase Reaction:

[e]

To each well of a 96-well plate, add 5 pL of the diluted Irpagratinib solution.

o

Add 10 pL of a solution containing the FGFR4 enzyme and substrate in assay buffer.

[¢]

Initiate the reaction by adding 10 pL of ATP solution. The final concentrations should be
optimized, but typical starting points are 25 ng/uL FGFR4, 0.2 pug/uL substrate, and 50 uM
ATP.

o

Incubate the plate at 30°C for 60 minutes.
o ADP Detection:
o Add 25 puL of ADP-Glo™ Reagent to each well.

o Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the
remaining ATP.

o Add 50 pL of Kinase Detection Reagent to each well.
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o Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a

luminescent signal.

o Data Acquisition: Measure the luminescence of each well using a plate reader.

o Data Analysis: Calculate the percent inhibition for each Irpagratinib concentration relative to
a DMSO control and determine the ICso value by fitting the data to a four-parameter logistic

curve.

Cell Viability Assay (CellTiter-Glo® Format)

This assay determines the effect of Irpagratinib on the viability of HCC cells by measuring the
intracellular ATP levels.

Workflow Diagram:
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Workflow for the Cell Viability Assay.

Materials:
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HCC cell line with FGF19 overexpression (e.g., Hep3B, Huh?7)
Complete cell culture medium

Irpagratinib

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

White, clear-bottom 96-well plates

Procedure:

Cell Seeding: Seed the HCC cells in a 96-well plate at a density of 5,000-10,000 cells per
well in 100 pL of complete medium.

Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO:z incubator for 24 hours to
allow for cell attachment.

Compound Treatment: Prepare serial dilutions of Irpagratinib in complete medium and add
them to the respective wells. Include a DMSO vehicle control.

Incubation: Incubate the plate for 72 hours at 37°C.

ATP Detection:

[e]

Equilibrate the plate to room temperature for 30 minutes.

o

Add 100 pL of CellTiter-Glo® Reagent to each well.

[¢]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

o

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence of each well.

Data Analysis: Calculate the percent viability for each Irpagratinib concentration relative to
the DMSO control and determine the Glso (concentration for 50% growth inhibition) value.
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Western Blotting for FGFR4 Phosphorylation

This protocol allows for the direct visualization of Irpagratinib'’s inhibitory effect on FGFR4
autophosphorylation in a cellular context.

Workflow Diagram:

Treat HCC cells with Irpagratinib
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Workflow for Western Blot Analysis.

Materials:

e HCC cell line with FGF19 overexpression
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« Irpagratinib

e RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels and running buffer

e PVDF membrane

e Transfer buffer

e Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies: anti-phospho-FGFR4 (Tyr642), anti-FGFR4, anti-B-actin

e HRP-conjugated secondary antibodies

e ECL chemiluminescence substrate

Procedure:

e Cell Treatment: Seed HCC cells in 6-well plates and grow to 70-80% confluency. Treat the
cells with varying concentrations of Irpagratinib for 2-4 hours.

e Protein Extraction:

o Wash the cells with ice-cold PBS.

o Lyse the cells in RIPA buffer.

o Centrifuge the lysates to pellet cell debris and collect the supernatant.

o Determine the protein concentration using a BCA assay.

o Electrophoresis and Transfer:

o Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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o Separate the proteins by SDS-PAGE.

o Transfer the separated proteins to a PVDF membrane.

e Immunoblotting:
o Block the membrane in blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR4) overnight at
4°C.

o Wash the membrane with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane again with TBST.
» Detection:
o Apply the ECL substrate to the membrane.
o Visualize the protein bands using a chemiluminescence imaging system.

e Analysis: Quantify the band intensities and normalize the phospho-FGFR4 signal to the total
FGFR4 and/or B-actin signal to determine the extent of inhibition.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro
evaluation of Irpagratinib. By employing these assays, researchers can effectively
characterize the biochemical and cellular activity of this potent FGFR4 inhibitor, contributing to
a deeper understanding of its therapeutic potential and mechanism of action. Consistent and
rigorous application of these methods will be crucial in advancing the development of
Irpagratinib and other targeted therapies for HCC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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